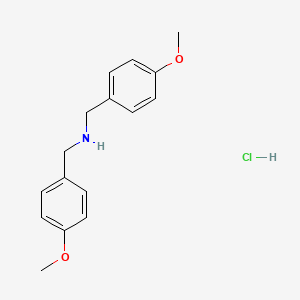

Bis(4-methoxybenzyl)amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIDDCTZNYMKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854391-95-0 | |

| Record name | bis[(4-methoxyphenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure and Conditions

- Imine Formation : Equimolar quantities of 4-methoxybenzaldehyde (0.1836 mol) and 4-methoxybenzylamine (0.1836 mol) are refluxed in toluene under nitrogen for 3 hours. Water generated during the reaction is removed via azeotropic distillation using a Dean-Stark trap.

- Reduction : The resulting imine intermediate is dissolved in methanol, cooled to 5°C, and treated with NaBH₄ in portions. The mixture is then refluxed for 2 hours, yielding bis(4-methoxybenzyl)amine as a crystalline solid.

- Salt Formation : The free base is treated with hydrochloric acid in 2-propanol to produce the hydrochloride salt.

Key Data

- Yield : Quantitative (98.6% purity by HPLC).

- Advantages : High efficiency, minimal byproducts, and straightforward purification.

- Limitations : Requires strict moisture control during NaBH₄ addition.

Hydrobenzamide Intermediate Reduction

This method exploits the condensation of 4-methoxybenzaldehyde with aqueous ammonia to form a hydrobenzamide, followed by reduction.

Procedure and Conditions

- Hydrobenzamide Synthesis : 4-Methoxybenzaldehyde reacts with aqueous ammonia (25%) in methanol at room temperature, forming N,N'-(4-methoxyphenylmethylene)bis(1-(4-methoxyphenyl)methanimine).

- Reduction : The hydrobenzamide is suspended in methanol and treated with excess NaBH₄, reducing both imine and aminal groups. Acidic workup yields a mixture of primary and secondary amines, with bis(4-methoxybenzyl)amine hydrochloride isolated via crystallization.

Key Data

- Yield : 55–84% (varies with substrate).

- Advantages : Utilizes inexpensive ammonia; suitable for scalable synthesis.

- Limitations : Requires careful pH control to avoid over-reduction.

Leuckart Reaction from Bis(4-methoxyphenyl)methanone

A patent-pending approach converts bis(4-methoxyphenyl)methanone (BMPM) to the target compound via a modified Leuckart reaction.

Procedure and Conditions

- Reductive Amination : BMPM reacts with formamide and hydrochloric acid in 2-propanol under reflux, producing N-(bis(4-methoxyphenyl)methyl)formamide.

- Hydrolysis : The formamide intermediate is hydrolyzed with 5N HCl in 2-propanol, yielding this compound after crystallization.

Key Data

- Yield : 89.4% after purification.

- Advantages : Avoids pyrophoric reagents; amenable to industrial scale.

- Limitations : Multi-step process requiring precise temperature control.

Catalytic Hydrogenation with Platinum Nanowires

A recent advance employs platinum nanowires (Pt NWs) to catalyze the reductive amination of 4-methoxybenzaldehyde with ammonia under hydrogen gas.

Procedure and Conditions

- Reaction Setup : 4-Methoxybenzaldehyde, aqueous ammonia, and Pt NWs are combined in ethanol under 1 bar H₂ at 80°C.

- Isolation : The reaction mixture is filtered, and the product is extracted with dichloromethane. Acidic workup yields the hydrochloride salt.

Key Data

- Yield : 73%.

- Advantages : Green chemistry principles (water as a byproduct); high selectivity.

- Limitations : Requires specialized catalysts and pressurized equipment.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Q & A

Q. What are the optimal synthetic routes and purification methods for Bis(4-methoxybenzyl)amine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Benzylation: Reacting 4-methoxybenzyl chloride with ammonia or amine derivatives under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Salt Formation: Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

- Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) improves purity (>95%) .

Critical Parameters:

Q. How is this compound characterized spectroscopically?

Methodological Answer:

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory .

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal: Hydrochloric acid-containing waste must be neutralized before disposal .

Advanced Research Questions

Q. How can researchers identify and validate pharmacological targets for this compound?

Methodological Answer:

- Target Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin transporters (SERT) or NMDA receptors .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ values in enzyme-linked assays (e.g., acetylcholinesterase inhibition for neurodegenerative applications) .

- Cell Viability: MTT assays on neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity .

Q. How should contradictions in structural analogs’ biological activity data be addressed?

Methodological Answer:

- Comparative Analysis: Compare analogs like (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS 244145-40-2) using:

- Structural Similarity Scores (e.g., Tanimoto coefficient ≥0.85) .

- Pharmacokinetic Profiling: LogP and bioavailability scores (e.g., 0.55 for amino acid derivatives) .

| Compound (CAS) | Structural Similarity Score | Bioavailability Score |

|---|---|---|

| Bis(4-methoxybenzyl)amine HCl | 1.00 (Reference) | 0.55 |

| (S)-1-(4-Methoxyphenyl)propan-1-amine HCl | 0.86 | 0.48 |

Q. What strategies ensure compound stability under varying experimental conditions?

Methodological Answer:

Q. How can comparative studies with structural analogs improve therapeutic potential?

Methodological Answer:

Q. What methodologies assess bioavailability and pharmacokinetics?

Methodological Answer:

- Caco-2 Permeability Assays: Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .

- Plasma Protein Binding: Equilibrium dialysis measures unbound fraction (e.g., 12% for amino acid derivatives) .

Q. How are multi-step reaction mechanisms elucidated for this compound?

Methodological Answer:

- Isotopic Labeling: Use ¹³C-labeled starting materials to track intermediates via LC-MS .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) identify transition states and activation energies .

Q. Can this compound exhibit synergistic effects in combination therapies?

Methodological Answer:

- Checkboard Assays: Test combinations with FDA-approved drugs (e.g., memantine) for additive/synergistic effects (FIC index ≤0.5 indicates synergy) .

- Pathway Analysis: RNA sequencing identifies upregulated neuroprotective genes (e.g., BDNF) in combination treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.